2-AMINO-(1,1'-BIPHENYL)-4-ACETONITRILE
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Overview
Description
2-Amino-(1,1’-biphenyl)-4-acetonitrile is an organic compound with the molecular formula C14H12N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-(1,1’-biphenyl)-4-acetonitrile typically involves the following steps:
Industrial Production Methods
Industrial production of 2-amino-(1,1’-biphenyl)-4-acetonitrile may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-(1,1’-biphenyl)-4-acetonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogens, sulfonic acids, and other electrophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
2-Amino-(1,1’-biphenyl)-4-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-(1,1’-biphenyl)-4-acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
4-Aminobiphenyl: Differently substituted, leading to variations in reactivity and applications.
2-Amino-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical properties and uses.
Uniqueness
2-Amino-(1,1’-biphenyl)-4-acetonitrile is unique due to the presence of both an amino and a nitrile group, which allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(3-amino-4-phenylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-8-11-6-7-13(14(16)10-11)12-4-2-1-3-5-12/h1-7,10H,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKCCZXVQUQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721386 |
Source
|
Record name | (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123270-24-6 |
Source
|
Record name | (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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